molecular formula C7H13F3O2S B14212761 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL CAS No. 825628-57-7

3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL

Cat. No.: B14212761
CAS No.: 825628-57-7
M. Wt: 218.24 g/mol
InChI Key: BHBUWFRTHIPZRE-UHFFFAOYSA-N
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Description

3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL is an organic compound with the molecular formula C6H13F3O2S It is characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a propoxy chain ending in a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL typically involves the reaction of 3-mercaptopropanol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propanal or 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propanoic acid.

    Reduction: Formation of 3-{3-[(Methyl)sulfanyl]propoxy}propan-1-OL.

    Substitution: Formation of 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propyl chloride or 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propylamine.

Scientific Research Applications

3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulfanyl group may also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-2-OL: Similar structure but with a hydroxyl group on the second carbon of the propoxy chain.

    3-{3-[(Trifluoromethyl)sulfanyl]propoxy}butan-1-OL: Similar structure but with an additional carbon in the propoxy chain.

    3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-AMINE: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl and a sulfanyl group makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in biochemical research.

Properties

CAS No.

825628-57-7

Molecular Formula

C7H13F3O2S

Molecular Weight

218.24 g/mol

IUPAC Name

3-[3-(trifluoromethylsulfanyl)propoxy]propan-1-ol

InChI

InChI=1S/C7H13F3O2S/c8-7(9,10)13-6-2-5-12-4-1-3-11/h11H,1-6H2

InChI Key

BHBUWFRTHIPZRE-UHFFFAOYSA-N

Canonical SMILES

C(CO)COCCCSC(F)(F)F

Origin of Product

United States

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